![molecular formula C22H16N2O5S3 B4016202 1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-(acetylamino)benzenesulfonate](/img/structure/B4016202.png)
1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-(acetylamino)benzenesulfonate
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives has been explored in various studies. For instance, novel benzenesulfonamides with thiazolidin-2-ylidene amino groups were synthesized and investigated for their inhibitory activity against carbonic anhydrase isoforms, showing potential in drug development (Eldehna et al., 2017). Additionally, microwave-assisted synthesis was utilized to prepare 4-benzyl-2-thioxothiazolidin-5-ylidene derivatives, highlighting the efficiency of modern synthesis techniques (Zidar et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives has shown that these compounds can exhibit potent biological activities due to their structural features. X-ray crystallography and molecular modeling studies have been conducted to understand the molecular structure and interactions of these derivatives with biological targets, aiding in the design of more effective compounds (Ali et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, leading to the formation of compounds with potential therapeutic applications. For example, the reaction of thiazolidin-5-ylidenes with different nucleophiles has resulted in the synthesis of new derivatives with evaluated biological activities (Dyachenko et al., 2014). These reactions underscore the versatility and reactivity of thiazolidinone-based compounds.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies have focused on the spectrophotometric analysis of these compounds, providing insights into their absorption characteristics and potential for use as analytical reagents (Lozynska et al., 2015).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including their reactivity, stability, and interaction with other molecules, are essential for understanding their potential applications. Research has explored the synthesis and evaluation of thiazolidin-5-ylidene derivatives for their antimicrobial and antitumor activities, demonstrating the significant biological potential of these compounds (Chandrappa et al., 2009).
properties
IUPAC Name |
[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl] 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S3/c1-13(25)23-15-7-9-16(10-8-15)32(27,28)29-19-11-6-14-4-2-3-5-17(14)18(19)12-20-21(26)24-22(30)31-20/h2-12H,1H3,(H,23,25)(H,24,26,30)/b20-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOGOBQVLJJZOA-NDENLUEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)NC(=S)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)NC(=S)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-(acetylamino)benzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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